Superior Reduction of Plasma Non-HDL Cholesterol vs. Pravastatin in Rhesus Monkeys
In a direct head-to-head comparison in rhesus monkeys, YM-53601 (50 mg/kg twice daily for 21 days) decreased plasma non-HDL cholesterol by 37% (P<0.01), whereas pravastatin (25 mg/kg twice daily for 28 days) failed to achieve a statistically significant reduction [1]. This represents the first report of a squalene synthase inhibitor outperforming an HMG-CoA reductase inhibitor in lowering non-HDL-C in this primate model [1].
| Evidence Dimension | Percent reduction in plasma non-HDL cholesterol |
|---|---|
| Target Compound Data | 37% reduction (P<0.01) |
| Comparator Or Baseline | Pravastatin: not significant |
| Quantified Difference | YM-53601 achieved a 37% reduction; pravastatin failed to lower non-HDL-C significantly |
| Conditions | Rhesus monkeys; YM-53601 50 mg/kg twice daily for 21 days; pravastatin 25 mg/kg twice daily for 28 days |
Why This Matters
Demonstrates superior in vivo efficacy of YM-53601 over a commonly used statin in a highly translational primate model, which is critical for researchers focused on non-human primate studies of hypercholesterolemia.
- [1] Ugawa T, Kakuta H, Moritani H, Shikama H. YM-53601, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species. Br J Pharmacol. 2000;131(1):63-70. doi:10.1038/sj.bjp.0703545. View Source
